

# Application Notes and Protocols for Thalidomide-NH-PEG4-Ms in PROTAC Synthesis

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## Compound of Interest

Compound Name: Thalidomide-NH-PEG4-Ms

Cat. No.: B11928950

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## Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. Thalidomide and its analogs are widely used as E3 ligase ligands that recruit Cereblon (CRBN).

This document provides detailed application notes and protocols for the use of **Thalidomide-NH-PEG4-Ms**, an E3 ligase ligand-linker conjugate, in the synthesis of PROTACs. This reagent incorporates the thalidomide moiety for CRBN recruitment, a 4-unit polyethylene glycol (PEG) linker to provide appropriate length and solubility, and a terminal mesylate (Ms) group for facile conjugation to a POI ligand. The mesylate group is an excellent leaving group for nucleophilic substitution reactions, enabling a straightforward and efficient final step in PROTAC synthesis.

A prime example of a PROTAC synthesized using this building block is XZ739, a potent and selective BCL-XL degrader. XZ739 demonstrates the utility of this approach in converting a BCL-XL/BCL-2 dual inhibitor into a platelet-sparing, BCL-XL-specific degrader.<sup>[1][2]</sup>

## Data Presentation

The following tables summarize key quantitative data for the BCL-XL degrader XZ739, synthesized using **Thalidomide-NH-PEG4-Ms**.

Parameter	Cell Line	Value	Reference
DC50 (BCL-XL Degradation)	MOLT-4	2.5 nM (after 16h)	[3][4]
IC50 (Cell Viability)	MOLT-4 (T-ALL)	10.1 nM	[3]
RS4;11 (B-ALL)	41.8 nM	[3]	
NCI-H146 (SCLC)	25.3 nM	[3]	
Human Platelets	1217 nM	[3]	

Table 1: In vitro activity of XZ739.

## Experimental Protocols

### Protocol 1: Synthesis of a PROTAC using Thalidomide-NH-PEG4-Ms (Example: Synthesis of XZ739)

This protocol describes the final conjugation step in the synthesis of a PROTAC, where the POI ligand is coupled with **Thalidomide-NH-PEG4-Ms**. The POI ligand must possess a nucleophilic group, such as a primary or secondary amine, that can displace the mesylate.

Materials:

- POI ligand with a nucleophilic handle (e.g., a primary amine)
- **Thalidomide-NH-PEG4-Ms**
- Anhydrous N,N-Dimethylformamide (DMF)
- N,N-Diisopropylethylamine (DIPEA)
- Stir plate and stir bar
- Reaction vial

- Nitrogen or Argon atmosphere setup
- Reverse-phase HPLC for purification
- LC-MS and NMR for characterization

#### Procedure:

- Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
- Reaction Setup: In a reaction vial, dissolve the POI ligand (1 equivalent) in anhydrous DMF.
- Addition of Base: Add DIPEA (3-5 equivalents) to the reaction mixture. This acts as a non-nucleophilic base to neutralize the methanesulfonic acid byproduct.
- Addition of Linker: Add **Thalidomide-NH-PEG4-Ms** (1.1-1.5 equivalents) to the reaction mixture.
- Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 12-24 hours. Monitor the reaction progress by LC-MS.
- Work-up: Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purification: Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
- Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.

## Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

#### Materials:

- Cell line expressing the target protein (e.g., MOLT-4 for BCL-XL)
- Synthesized PROTAC (e.g., XZ739) and a negative control (e.g., XZ739-NC)
- DMSO (vehicle control)
- Cell culture reagents
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes and transfer apparatus
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against the target protein (e.g., anti-BCL-XL)
- Primary antibody against a loading control (e.g., anti-GAPDH or anti- $\beta$ -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescence substrate (ECL)
- Imaging system

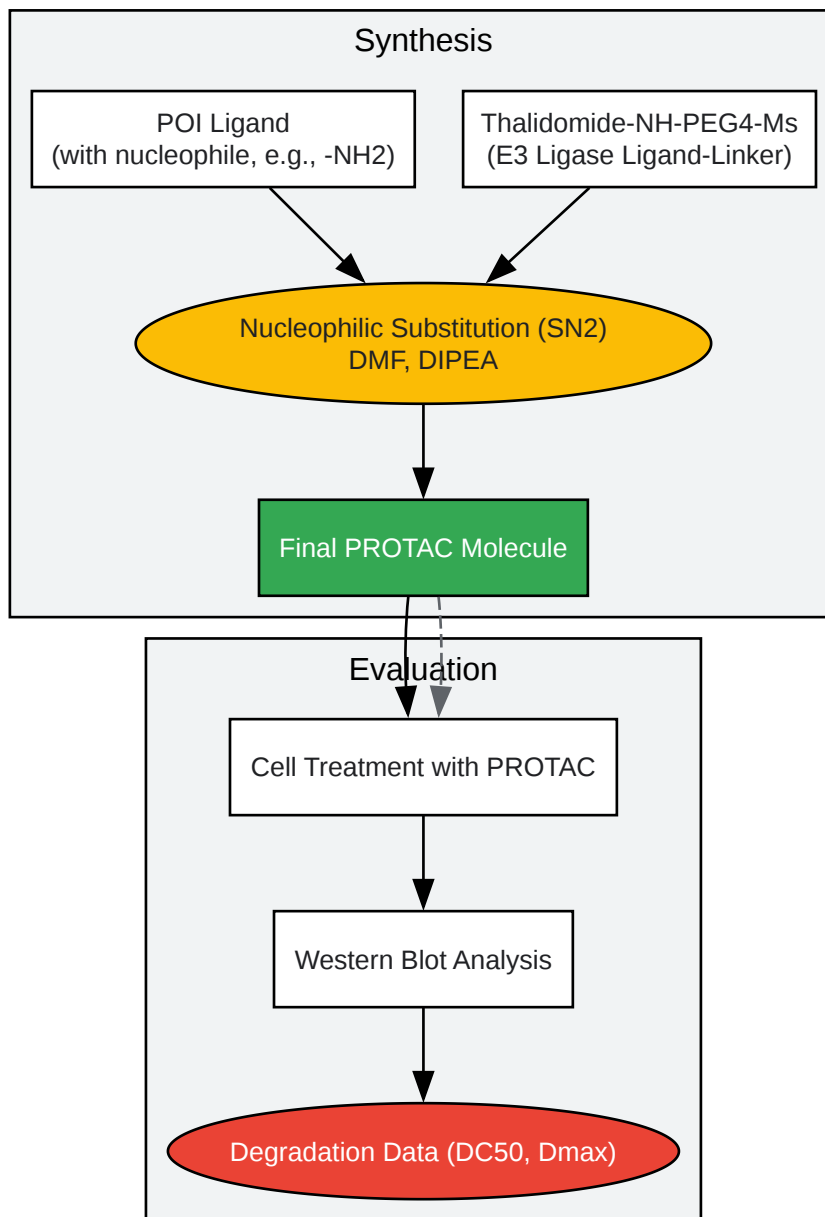
#### Procedure:

- **Cell Culture and Treatment:** Plate cells at a suitable density and allow them to adhere (if applicable). Treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10  $\mu$ M) and a vehicle control (DMSO) for a specified time (e.g., 16 hours).
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them using lysis buffer.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.

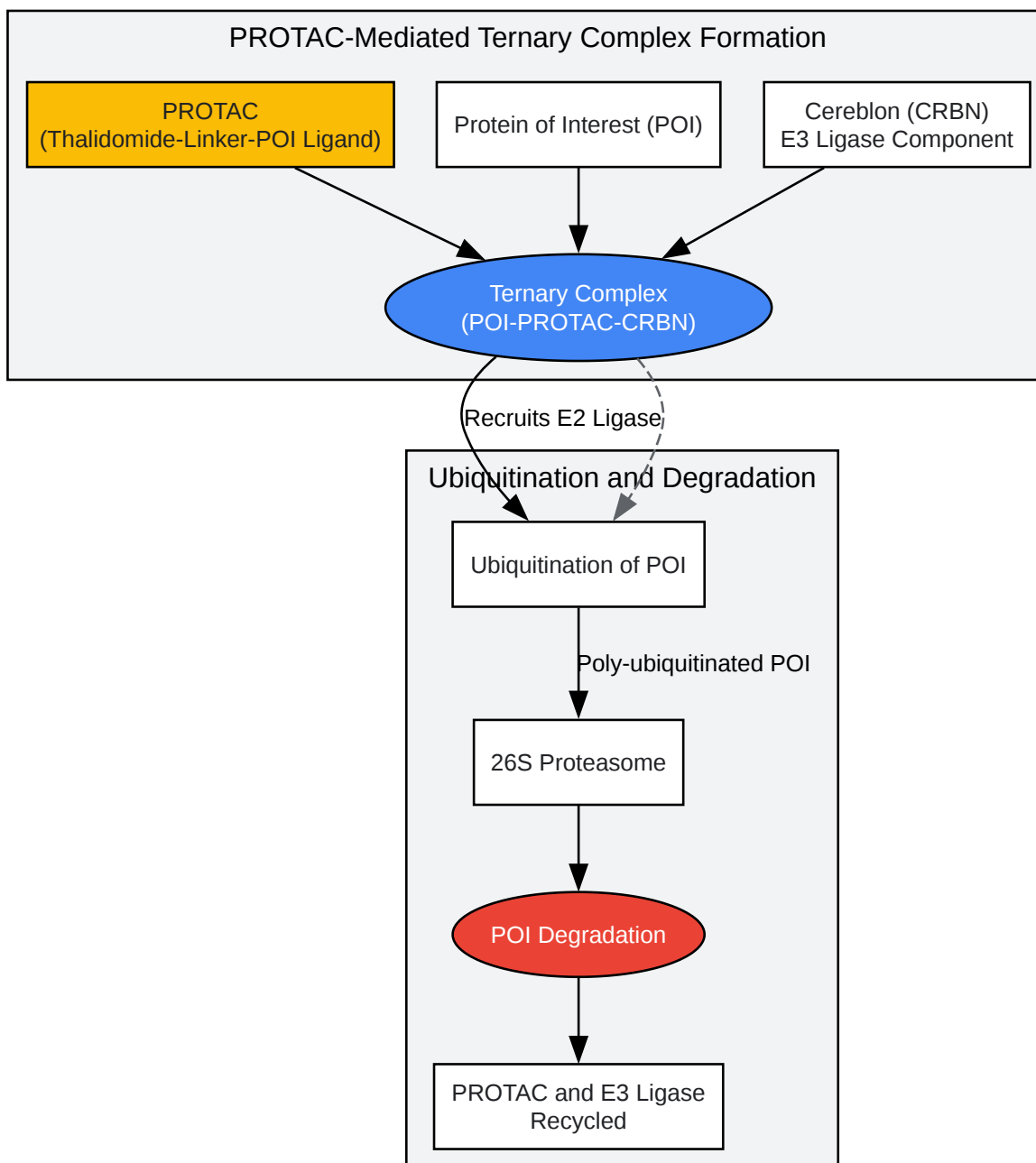
- **Sample Preparation:** Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
- **SDS-PAGE and Transfer:** Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- **Immunoblotting:**
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
  - Wash the membrane with TBST.
  - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane with TBST.
- **Detection:** Apply the ECL substrate and image the blot using a chemiluminescence imaging system.
- **Analysis:** Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.

## Mandatory Visualization

## PROTAC Synthesis Workflow using Thalidomide-NH-PEG4-Ms



## Mechanism of Action of Thalidomide-Based PROTAC



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